Potassium 3-(4-nitrophenoxy)propanesulphonate
CAS No.: 75593-59-8
Cat. No.: VC17000770
Molecular Formula: C9H10KNO6S
Molecular Weight: 299.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75593-59-8 |
|---|---|
| Molecular Formula | C9H10KNO6S |
| Molecular Weight | 299.34 g/mol |
| IUPAC Name | potassium;3-(4-nitrophenoxy)propane-1-sulfonate |
| Standard InChI | InChI=1S/C9H11NO6S.K/c11-10(12)8-2-4-9(5-3-8)16-6-1-7-17(13,14)15;/h2-5H,1,6-7H2,(H,13,14,15);/q;+1/p-1 |
| Standard InChI Key | SWIZKNXTASMBSR-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OCCCS(=O)(=O)[O-].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Potassium 3-(4-nitrophenoxy)propanesulphonate is systematically named according to IUPAC guidelines as potassium 3-(4-nitrophenoxy)propane-1-sulfonate . Its structure consists of a propane chain with a sulfonate group at position 1 and a 4-nitrophenoxy substituent at position 3, neutralized by a potassium ion. The compound’s CAS registry number is 75593-59-8, and its EINECS identifier is 278-264-3 .
Table 1: Key Identifiers and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀KNO₆S | |
| Average Molecular Weight | 299.34 g/mol | |
| Monoisotopic Mass | 298.9866 g/mol | |
| CAS Number | 75593-59-8 | |
| EINECS Number | 278-264-3 |
Structural Analysis
The compound’s sulfonate group (-SO₃⁻) confers high polarity and water solubility, while the 4-nitrophenoxy group introduces aromaticity and electron-withdrawing characteristics. The potassium ion balances the negative charge on the sulfonate, enhancing ionic stability. Comparative analysis with its sodium analog (CAS 58480-38-9) reveals nearly identical structural frameworks, differing only in the counterion (K⁺ vs. Na⁺).
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves the nucleophilic substitution of 4-nitrophenol with 1,3-propanesultone, followed by neutralization with potassium hydroxide. A representative procedure is as follows:
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Etherification: 4-Nitrophenol reacts with 1,3-propanesultone in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C to form 3-(4-nitrophenoxy)propane-1-sulfonic acid.
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Neutralization: The sulfonic acid intermediate is treated with aqueous KOH, yielding the potassium salt .
Purification Techniques
Crude product purification involves recrystallization from ethanol-water mixtures or column chromatography using silica gel. Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Physicochemical Properties
Solubility and Stability
Potassium 3-(4-nitrophenoxy)propanesulphonate is highly soluble in water (>100 g/L at 25°C) and polar organic solvents like methanol and dimethyl sulfoxide (DMSO) . It exhibits stability under ambient conditions but degrades under strong acidic or alkaline conditions, releasing 4-nitrophenol and sulfonic acid derivatives.
Table 2: Solubility Profile
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | >10 |
| Methanol | 5–8 |
| Ethanol | 2–4 |
| DMSO | >15 |
Spectroscopic Data
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UV-Vis: Absorption maxima at 310 nm (π→π* transition of the nitroaromatic group) .
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IR: Peaks at 1170 cm⁻¹ (S=O stretching) and 1520 cm⁻¹ (asymmetric NO₂ stretching) .
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¹H NMR (D₂O): δ 8.2 (d, 2H, aromatic), δ 6.9 (d, 2H, aromatic), δ 4.1 (t, 2H, -OCH₂), δ 2.8 (m, 2H, -CH₂SO₃⁻) .
Applications and Functional Relevance
Ion-Selective Sensing
The compound’s sulfonate group exhibits affinity for cations, making it a candidate for ion-selective electrodes or fluorescent probes. Related aryl sulfonates, such as those described in fluorescent potassium probes , utilize similar mechanisms where the sulfonate stabilizes cationic interactions.
Surfactant and Colloidal Systems
As an anionic surfactant, the compound reduces surface tension in aqueous solutions. Its nitro group may enhance micelle formation in photoresist formulations or detergent systems .
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